Methyl 6-chloro-4-((1-(4-fluorophenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Methyl 6-chloro-4-((1-(4-fluorophenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-4-((1-(4-fluorophenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chloro, fluoro, and amino substituents. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to minimize waste and maximize yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-4-((1-(4-fluorophenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinolines.
Scientific Research Applications
Methyl 6-chloro-4-((1-(4-fluorophenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-4-((1-(4-fluorophenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with different substituents, such as:
- Methyl 6-chloro-4-((1-(4-chlorophenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Methyl 6-chloro-4-((1-(4-methylphenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
Uniqueness
Methyl 6-chloro-4-((1-(4-fluorophenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The specific combination of substituents in this compound may confer unique properties that make it particularly valuable for certain applications.
Properties
Molecular Formula |
C19H16ClFN2O3 |
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Molecular Weight |
374.8 g/mol |
IUPAC Name |
methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H16ClFN2O3/c1-10(11-3-6-13(21)7-4-11)22-17-14-9-12(20)5-8-15(14)23-18(24)16(17)19(25)26-2/h3-10H,1-2H3,(H2,22,23,24) |
InChI Key |
KOAJCCCPDPXHMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)OC |
Origin of Product |
United States |
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